molecular formula C5H9NO3S B052807 N-Acetyl-DL-cysteine CAS No. 7218-04-4

N-Acetyl-DL-cysteine

Cat. No.: B052807
CAS No.: 7218-04-4
M. Wt: 163.20 g/mol
InChI Key: PWKSKIMOESPYIA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-L-cysteine is an N-acetyl-L-amino acid that is the N-acetylated derivative of the natural amino acid L-cysteine. It has a role as an antiinfective agent, an antioxidant, an antiviral drug, an antidote to paracetamol poisoning, a vulnerary, a mucolytic, a human metabolite, a radical scavenger, a ferroptosis inhibitor and a geroprotector. It is a L-cysteine derivative, an acetylcysteine and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-cysteinate.
Acetylcysteine is an antioxidant and glutathione inducer indicated for mucolytic therapy and the treatment of [acetaminophen] overdose. Acetylcysteine has also been studied for a wide variety of off-label indications with mixed results. Acetylcysteine was granted FDA approval on 14 September 1963.
Acetylcysteine is an Antidote, and Antidote for Acetaminophen Overdose, and Mucolytic. The mechanism of action of acetylcysteine is as a Reduction Activity. The physiologic effect of acetylcysteine is by means of Decreased Respiratory Secretion Viscosity, and Increased Glutathione Concentration.
Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Acetylcysteine is a natural product found in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.
Acetylcysteine is a synthetic N-acetyl derivative and prodrug of the endogenous amino acid L-cysteine, a precursor of the antioxidant glutathione (GSH), with mucolytic, antioxidant, and potential cytoprotective, cancer-preventive, and anti-inflammatory activities. Upon administration, acetylcysteine exerts its mucolytic activity by reducing disulfide bonds in mucoproteins, resulting in liquification of mucus and reducing its viscosity. It is also used for the treatment of acetaminophen overdose as it can restore the depleted GSH reserves in the hepatocytes during the process of detoxification. The antioxidant activity is attributed to the ability of GSH to scavenge reactive oxygen species (ROS), thereby preventing ROS-mediated cell damage, decreasing oxidative stress, protecting cells against the damaging effects of free radicals and preventing apoptosis in these cells. In addition, this may inhibit tumor cell proliferation, progression and survival, in susceptible tumor cells that rely on ROS-mediated signaling for their proliferation and malignant behavior. Under certain circumstances, acetylcysteine is able to induce apoptosis in susceptible cells, including certain tumor cells, via the intrinsic mitochondria-dependent pathway but not involving endoplasmic reticulum stress. Also, acetylcysteine may also be able to degrade Notch2, thereby preventing proliferation, migration, and invasion in Notch2-overexpressing glioblastoma cells. In addition, acetylcysteine may inhibit viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. Acetylcysteine also possesses anti-inflammatory activity through modulation of the nuclear factor-kappa B (NF-kB) pathway and the modulation of cytokine synthesis.
RK-0202 is an oral polymer matrix-based rinse formulation that contains N-acetylcysteine, an antioxidant amino acid derivative with antiinflammatory properties. RK-0202 may alleviate symptoms of radiation-induced oral mucositis. (NCI04)
The N-acetyl derivative of CYSTEINE. It is used as a mucolytic agent to reduce the viscosity of mucous secretions. It has also been shown to have antiviral effects in patients with HIV due to inhibition of viral stimulation by reactive oxygen intermediates.
See also: Acetylcysteine;  isoproterenol hydrochloride (component of).

Scientific Research Applications

  • Clinical Applications : It is widely used as a specific antidote for acetaminophen overdose. Other applications include prevention of chronic obstructive pulmonary disease exacerbation, prevention of contrast-induced kidney damage, attenuation of illness from the influenza virus, treatment of pulmonary fibrosis, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome. It also has roles in cancer chemoprevention, eradication of Helicobacter pylori, and prophylaxis of gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).

  • Lifespan Extension and Stress Resistance : In Caenorhabditis elegans, N-Acetyl-DL-cysteine supplementation significantly increased resistance to oxidative stress, heat stress, and UV irradiation. It also extended both mean and maximum lifespan, increased the total number of progeny produced, and extended the gravid period. It has been suggested to increase the expression of stress-responsive genes, indicating its potential role in longevity and stress resistance (Oh, Park & Park, 2015).

  • Antigenotoxic and Cancer Preventive Mechanisms : this compound has been proposed for a broad array of applications, both preventive and therapeutic, due to its multiple protective mechanisms. It has been used as a mucolytic agent and has potential roles in antigenotoxicity and cancer prevention due to its antioxidative activities (Flora et al., 2004).

  • Neurodegenerative Diseases : It is helpful in therapies counteracting neurodegenerative and mental health diseases, showing neuroprotective potential in the prevention of cognitive aging dementia. This compound's role in Parkinson’s and Alzheimer’s disorders and in neuropathic pain and stroke has been evaluated, highlighting its antioxidative and anti-inflammatory activities (Tardiolo, Bramanti & Mazzon, 2018).

  • Endometriosis : It exerts a complex action on endometrial cells, involving regulation of gene expression and protein activity and location, all converging into decreased proliferation and a switch toward a differentiating, less invasive, and less inflammatory phenotype. This compound suggests a beneficial use in endometriosis clinical treatment (Pittaluga et al., 2010).

  • Various Diseases : It is recommended as a potential treatment option for various disorders resulting from the generation of free oxygen radicals. It acts directly as a scavenger of free radicals, especially oxygen radicals, and is a powerful antioxidant (Mokhtari et al., 2016).

Mechanism of Action

Target of Action

N-Acetyl-DL-cysteine (NAC) is a derivative of the dietary amino acid L-cysteine . It primarily targets the glutathione pathway and mucoproteins in the body . Glutathione is a potent antioxidant that helps to detoxify the body and support overall health . Mucoproteins are present in mucus, where NAC acts as a mucolytic agent .

Mode of Action

NAC exerts its action through its antioxidant , anti-inflammatory , and glutamate modulation activity . Due to its sulfur content, NAC disrupts disulfide bonds within mucoproteins, thinning and easing its expulsion . It also increases the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of certain substances, such as acetaminophen .

Biochemical Pathways

NAC modulates several biochemical pathways. It is involved in the glutathione pathway , where it acts as a precursor to the production of glutathione . It also affects the cysteine redox proteome , which involves a broad spectrum of cellular pathways underlying disease progression . Site-specific thiol groups in reactive cysteine residues in proteins serve as redox sensors, synchronizing diverse biochemical pathway functions .

Pharmacokinetics

After oral administration of NAC, the peak plasma concentration is achieved within 1 to 2 hours . The half-life of NAC is approximately 15.4 hours in Chinese and 18.7 hours in Caucasian participants . About 3.7% to 3.8% of NAC is excreted in urine in the 36 hours following administration . The pharmacokinetic characteristics of NAC are similar in healthy individuals after single and repeated administration .

Result of Action

NAC has a broad range of effects at the molecular and cellular levels. It is known for its antioxidant properties, which play a crucial role in protecting the body against oxidative stress and damage caused by free radicals . It also acts as a mucolytic by decreasing the thickness of mucus . In the case of acetaminophen overdoses, NAC works by increasing the level of glutathione, an antioxidant that can neutralize the toxic breakdown products of acetaminophen .

Action Environment

The action of NAC can be influenced by various environmental factors. For instance, the rapid kinetics of the reaction suggest that NAC can permeate through cell membranes without active transport . This means that the cellular environment can influence the action, efficacy, and stability of NAC. Furthermore, NAC’s antioxidant activity can be affected by the presence of reactive oxygen species (ROS) in the environment .

Future Directions

N-acetylcysteine has been proposed as a potential therapeutic agent for COVID-19 due to its antioxidant and anti-inflammatory capacity . Its use should be considered in a number of conditions as our population ages and levels of glutathione drop .

Biochemical Analysis

Biochemical Properties

N-Acetyl-DL-cysteine plays a central role in metabolic chemistry, particularly in glutathione redox chemistry . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms a disulfide bond in the presence of reduced glutathione, generating a spectroscopically detectable product .

Cellular Effects

This compound influences cell function by maintaining the oxidative balance within cells . It helps eliminate reactive oxygen species before damage can occur, thereby protecting cells and cellular components against oxidative stress .

Molecular Mechanism

The mechanism of action of this compound involves its role as a precursor in the formation of the antioxidant glutathione . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to effectively probe redox status in tumors in real-time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo hyperpolarized MRI in mice revealed that this compound was broadly distributed throughout the body including the brain

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione/glutathione disulfide (GSH/GSSG) redox pair, which serves to maintain thiol redox balance through the NADPH-dependent reduction of glutathione disulfide (GSSG) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In vivo studies in mice have shown that this compound is broadly distributed throughout the body .

Subcellular Localization

Current knowledge suggests that it plays a role in various compartments or organelles due to its involvement in the formation of the antioxidant glutathione .

Properties

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18829-79-3 (hydrochloride), 19542-74-6 (mono-hydrochloride salt), 63664-54-0 (hydrochloride salt)
Record name Acetylcysteine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5020021
Record name N-Acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate
Record name SID56423146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-5 mm Hg at 25 °C /Estimated/
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

A number of possible mechanisms for the mucolytic activity of acetylcysteine have been proposed. Acetylcysteine's sulfhydryl groups may hydrolize disulfide bonds within mucin, breaking down the oligomers, and making the mucin less viscous. Acetylcysteine has also been shown to reduce mucin secretion in rat models. It is an antioxidant in its own right but is also deacetylated to cysteine, which participates in the synthesis of the antioxidant glutathione. The antioxidant activity may also alter intracellular redox reactions, decreasing phosphorylation of EGFR and MAPK, which decrease transcription of the gene MUC5AC which produces mucin. In the case of acetaminophen overdoses, a portion of the drug is metabolized by CYP2E1 to form the potentially toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The amount of NAPQI produced in an overdose saturates and depletes glutathione stores. The free NAPQI promiscuously binds to proteins in hepatocytes, leading to cellular necrosis. Acetylcysteine can directly conjugate NAPQI or provide cysteine for glutathione production and NAPQI conjugation., Acetylcysteine exerts its mucolytic action through its free sulfhydryl group, which opens the disulfide bonds and lower the viscosity of the mucus. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA., Acetylcysteine may protect against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. Glutathione is required to inactivate an intermediate metabolite of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may directly inactivate the metabolite.
Record name Acetylcysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water, WHITE, CRYSTALLINE POWDER

CAS No.

616-91-1
Record name N-Acetyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcysteine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Cysteine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetylcysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYQ7N0BPYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109-110, 109.5 °C
Record name Acetylcysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-ACETYLCYSTEINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3003
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-DL-cysteine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-DL-cysteine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-DL-cysteine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-DL-cysteine
Reactant of Route 5
N-Acetyl-DL-cysteine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-DL-cysteine
Customer
Q & A

Q1: Does N-acetyl-DL-cysteine exhibit the same nephrotoxicity as its related compound, S-(2-chloroethyl)-DL-cysteine?

A1: Research indicates that this compound does not exhibit the same nephrotoxic effects as S-(2-chloroethyl)-DL-cysteine. In a study investigating structure-nephrotoxicity relationships, rats administered with an equimolar dose of S-(2-chloroethyl)-DL-cysteine exhibited significant kidney damage, characterized by increased blood urea nitrogen and urine glucose levels, as well as histological evidence of acute tubular necrosis. [] Conversely, the same study demonstrated that administering equivalent doses of this compound did not produce any signs of nephrotoxicity in the tested rats. [] This suggests that the structural difference between the two compounds, specifically the presence of the N-acetyl group in this compound, plays a crucial role in determining their nephrotoxic potential.

Q2: What is the significance of the structural differences between S-(2-chloroethyl)-DL-cysteine and its analogs, like this compound, in the context of nephrotoxicity?

A2: The study highlights the importance of the "episulfonium ion" formation in the nephrotoxicity of S-(2-chloroethyl)-DL-cysteine. [] The specific chemical structure of S-(2-chloroethyl)-DL-cysteine allows it to form this reactive intermediate, which is believed to be the key factor behind its damaging effects on kidney cells. Analogs like this compound, S-ethyl-L-cysteine, and S-(2-hydroxyethyl)-DL-cysteine, due to their structural differences, are unable to form this reactive episulfonium ion. This inability to form the toxic intermediate likely explains their lack of nephrotoxicity observed in the study. [] This emphasizes the critical role of specific structural features in determining the toxicity of a compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.